molecular formula C6H5KO7 B1629975 (+/-)-Epoxytricarballylic acid monopotassium salt CAS No. 303189-51-7

(+/-)-Epoxytricarballylic acid monopotassium salt

Cat. No.: B1629975
CAS No.: 303189-51-7
M. Wt: 228.2 g/mol
InChI Key: LBTLPBOOVFHIGW-UHFFFAOYSA-M
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Description

(+/-)-Epoxytricarballylic acid monopotassium salt, also known as aconitic acid oxide potassium salt, is a chemical compound with the molecular formula C6H5KO7·H2O. It is a monopotassium salt of epoxytricarballylic acid, which is a derivative of tricarballylic acid. This compound is known for its unique structure, which includes an epoxide ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Epoxytricarballylic acid monopotassium salt typically involves the epoxidation of tricarballylic acid. This process can be achieved through the reaction of tricarballylic acid with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the monopotassium salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Epoxytricarballylic acid monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as amines or thiols attack the ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate the ring-opening reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

(+/-)-Epoxytricarballylic acid monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-Epoxytricarballylic acid monopotassium salt involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Tricarballylic acid: The parent compound without the epoxide ring.

    Aconitic acid: A related compound with a similar tricarboxylic structure but without the epoxide ring.

    Epoxysuccinic acid: Another epoxide-containing compound with a simpler structure.

Uniqueness

(+/-)-Epoxytricarballylic acid monopotassium salt is unique due to its epoxide ring, which imparts distinct reactivity compared to its non-epoxide counterparts. This unique structure allows it to participate in specific chemical reactions that are not possible with similar compounds lacking the epoxide ring .

Properties

IUPAC Name

potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLPBOOVFHIGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635726
Record name Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303189-51-7
Record name Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Epoxytricarballylic acid monopotassium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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